1-(3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Description

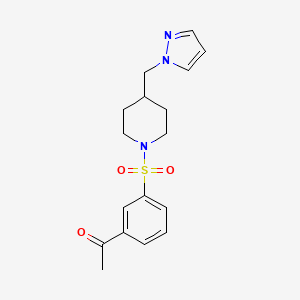

1-(3-((4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a heterocyclic compound featuring:

- A piperidine ring substituted with a sulfonyl group (-SO₂-) at the 1-position.

- A phenyl ring linked to the sulfonyl group at the 3-position, bearing an ethanone (acetyl) moiety.

- A pyrazole ring connected via a methylene (-CH₂-) bridge to the piperidine’s 4-position.

This structure combines aromatic, sulfonamide, and tertiary amine functionalities, making it a candidate for pharmaceutical and materials science research. Its synthesis typically involves multi-step reactions, such as condensation of enaminones with hydrazines or coupling of pre-functionalized piperidine and pyrazole intermediates .

Properties

IUPAC Name |

1-[3-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-14(21)16-4-2-5-17(12-16)24(22,23)20-10-6-15(7-11-20)13-19-9-3-8-18-19/h2-5,8-9,12,15H,6-7,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIGXGBBWLXGQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to target various cellular structures and enzymes.

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been known to affect a variety of biochemical pathways, leading to downstream effects such as changes in cellular metabolism, signaling, and gene expression.

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, the route of administration, and the individual’s physiological condition.

Biochemical Analysis

Biochemical Properties

Related compounds have been shown to interact with various enzymes, proteins, and other biomolecules. For instance, pyrazolines have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities.

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Related compounds have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

Related compounds have been shown to have varying effects at different dosages.

Transport and Distribution

Related compounds have been shown to interact with various transporters or binding proteins.

Subcellular Localization

Related compounds have been shown to be directed to specific compartments or organelles.

Biological Activity

1-(3-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone, a compound featuring a pyrazole ring and piperidine moiety, has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, antiproliferative, and enzyme inhibition activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Molecular Weight : 320.41 g/mol

- Functional Groups : Pyrazole, piperidine, sulfonamide

- IUPAC Name : 1-(3-((4-(1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial effects. For instance, compounds derived from similar structures showed inhibition zones against various pathogens, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for the most active derivatives .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

| 13 | 0.30 | Pseudomonas aeruginosa |

These findings suggest that the incorporation of a pyrazole moiety enhances the antimicrobial potency of the compounds.

Antiproliferative Activity

The antiproliferative potential of this compound was assessed against various cancer cell lines. In vitro studies indicated that it could effectively inhibit cell proliferation in breast cancer (MDA-MB-436) and colon cancer (HCT-116) cell lines.

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 5 | MDA-MB-436 | 2.57 | Olaparib: 12.86 |

| X1 | HCT-116 | 10.70 | Niclosamide: 11.50 |

The results indicate that compound 5 was approximately four times more potent than Olaparib, suggesting a promising avenue for further development in cancer therapy .

Enzyme Inhibition Studies

The compound's potential as a PARP-1 inhibitor was also evaluated. Inhibition assays revealed that it exhibited a stronger inhibitory effect compared to standard drugs, indicating its potential role in cancer treatment through modulation of DNA repair mechanisms.

| Compound | IC50 (nM) | Reference Drug IC50 (nM) |

|---|---|---|

| 5 | 3.05 | Olaparib: 4.40 |

This suggests that modifications to the pyrazole structure can significantly enhance enzyme inhibition capabilities .

Case Studies

Study on Antimicrobial Effects : A study conducted on various pyrazole derivatives revealed that compound 7b exhibited the highest antimicrobial activity against both Gram-positive and Gram-negative bacteria, with significant effects on biofilm formation .

Anticancer Evaluation : Another study focused on the antiproliferative effects of pyrazole derivatives against multiple cancer cell lines, highlighting the effectiveness of compound 5 in inducing apoptosis through mitochondrial pathways and influencing gene expression related to cell cycle regulation .

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several derivatives (Table 1):

Table 1: Key Structural and Physical Comparisons

Physicochemical and Spectroscopic Properties

- IR Spectroscopy: The target compound’s sulfonyl group would exhibit strong absorption near 1150–1300 cm⁻¹ (asymmetric S=O stretch), while the ethanone carbonyl appears ~1700 cm⁻¹, similar to derivatives in .

- NMR : The pyrazole protons resonate at δ 6.2–7.5 ppm (aromatic region), aligning with pyrazole-containing analogs in and .

- Solubility: The sulfonyl group enhances water solubility compared to non-sulfonated analogs like 1-(3-(piperidin-1-yl)phenyl)ethanone .

Key Differentiators

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.